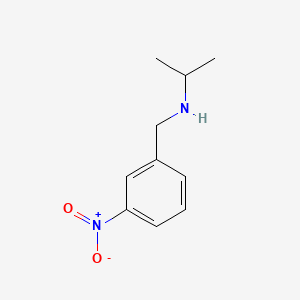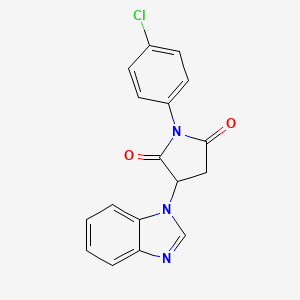
N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine
Descripción general
Descripción
N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine typically involves multiple steps, starting with the preparation of the methoxycyclohexyl precursor. This precursor is then reacted with an indene derivative under specific conditions to form the final compound. Common reagents used in these reactions include cyclohexanone, methanol, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to streamline the synthesis process. The goal is to achieve a scalable and cost-effective method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: This involves the replacement of one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxycyclohexyl)benzenesulfonamide
- 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide
- (2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate
Highlighting Uniqueness
Compared to similar compounds, N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine stands out due to its unique combination of a methoxycyclohexyl group with a dihydroindenamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(2-methoxycyclohexyl)-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-8-3-2-7-15(16)17-14-10-9-12-5-4-6-13(12)11-14/h9-11,15-17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQGGVQGYZJNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide](/img/structure/B3860530.png)

![isobutyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3860561.png)
![[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B3860569.png)
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] benzoate](/img/structure/B3860574.png)
![12-Pyridin-4-yl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene](/img/structure/B3860580.png)

![2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE](/img/structure/B3860601.png)
![2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B3860605.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B3860634.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)


